molecular formula C17H28N2O6Si B15248891 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid CAS No. 496853-15-7

4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid

Cat. No.: B15248891
CAS No.: 496853-15-7
M. Wt: 384.5 g/mol
InChI Key: BVZQTQDGFOQXQX-UHFFFAOYSA-N
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Description

4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is notable for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including materials science, chemistry, and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with an aromatic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include water for hydrolysis, and various nucleophiles for substitution reactions.

    Conditions: Reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with unique properties .

Biology

The compound is used in the development of biosensors and diagnostic tools due to its ability to form stable bonds with biological molecules. It is also explored for its potential in drug delivery systems .

Medicine

In medicine, this compound is investigated for its role in targeted drug delivery and as a component in medical implants to improve biocompatibility .

Industry

Industrially, the compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of materials makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid involves its ability to form strong covalent bonds with substrates through the triethoxysilyl group. This group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s adhesive properties and its ability to enhance the mechanical strength of materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is unique due to its combination of organic and inorganic properties, making it versatile for a wide range of applications. Its ability to form strong bonds with both organic and inorganic substrates sets it apart from other compounds .

Properties

CAS No.

496853-15-7

Molecular Formula

C17H28N2O6Si

Molecular Weight

384.5 g/mol

IUPAC Name

4-(3-triethoxysilylpropylcarbamoylamino)benzoic acid

InChI

InChI=1S/C17H28N2O6Si/c1-4-23-26(24-5-2,25-6-3)13-7-12-18-17(22)19-15-10-8-14(9-11-15)16(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,20,21)(H2,18,19,22)

InChI Key

BVZQTQDGFOQXQX-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)NC1=CC=C(C=C1)C(=O)O)(OCC)OCC

Origin of Product

United States

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